molecular formula C32H37IN4S B1139393 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide CAS No. 195199-04-3

2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide

Cat. No. B1139393
CAS RN: 195199-04-3
M. Wt: 636.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quaternary ammonium salt with a complex structure that includes a quinoline ring, a benzothiazole ring, and a propylamino group. Quaternary ammonium salts are known for their surfactant properties and are often used in detergents and antiseptics .


Molecular Structure Analysis

The compound contains several functional groups, including a quinoline ring, a benzothiazole ring, and a propylamino group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the quaternary ammonium group suggests that the compound would be positively charged and likely soluble in water .

Scientific Research Applications

Antioxidant Properties

Research has shown that quinazolin derivatives, which include compounds similar in structure to 2-{3-(Dimethylamino)propylamino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide, exhibit significant antioxidant properties. Specifically, studies have highlighted their capacity as antioxidants against radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and Nitric oxide (NO), demonstrating superior performance compared to common antioxidants like ascorbic acid (Al-azawi, 2016).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Benzothiazole derivatives, closely related to the compound , have been used to study their inhibitory effect against steel corrosion in acidic solutions. These inhibitors, through both physical and chemical adsorption, have shown enhanced stability and higher efficiency in preventing corrosion compared to other inhibitors in the same family (Hu et al., 2016).

Fluorescent Biomolecule Labeling

The compound's derivatives have also found applications in fluorescent biomolecule labeling. For instance, alkylamino-(tetra-hydronaphthalenylidene)-benzothiazolium derivatives have been proposed as covalent labels for proteins via aliphatic amino groups. Their spectral-luminescent properties change significantly upon binding with DNA and BSA, increasing their emission and fluorescence, which is valuable for biological and medical imaging applications (Kostenko et al., 2006).

Synthesis of Novel Heterocycles

This compound class is also instrumental in synthesizing novel heterocycles, important in pharmaceutical research. Various derivatives have been synthesized and utilized as building blocks for creating new chemical entities with potential biological activities (Darweesh et al., 2016).

Photovoltaic Applications

Furthermore, derivatives of 2-{3-(Dimethylamino)propylamino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide have been studied for their application in dye-sensitized solar cells. Their photophysical and electrochemical properties are being explored to improve photoelectric conversion efficiency, marking a significant contribution to renewable energy technology (Wu et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a surfactant, it would likely work by reducing surface tension .

Safety and Hazards

Quaternary ammonium compounds can be irritating to the skin and eyes, and may be harmful if swallowed . Always use appropriate safety precautions when handling chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in a variety of fields, including materials science, pharmaceuticals, and chemical synthesis .

properties

IUPAC Name

N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNDLJVODASNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735358
Record name 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide

CAS RN

195199-04-3
Record name 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Reactant of Route 2
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Reactant of Route 3
Reactant of Route 3
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Reactant of Route 5
Reactant of Route 5
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide
Reactant of Route 6
Reactant of Route 6
2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.